molecular formula C19H17N3OS B11440827 4-{5-[(2,6-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol

4-{5-[(2,6-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol

Cat. No.: B11440827
M. Wt: 335.4 g/mol
InChI Key: BOTKZOALQIUDCS-UHFFFAOYSA-N
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Description

4-{5-[(2,6-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by its unique structure, which includes an imidazo[2,1-b][1,3]thiazole core substituted with a 2,6-dimethylphenyl group and a phenol group

Preparation Methods

The synthesis of 4-{5-[(2,6-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol can be achieved through various synthetic routes. One common method involves the condensation of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones under microwave activation. This method offers the advantages of convenient operation, short reaction time, and good yields . Another approach involves the condensation of imidazole-2-thiones with 3-aryl-2-propenoyl chlorides in pyridine .

Chemical Reactions Analysis

4-{5-[(2,6-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol and imidazo[2,1-b][1,3]thiazole moieties.

Scientific Research Applications

4-{5-[(2,6-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-[(2,6-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis through the modulation of specific signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H17N3OS

Molecular Weight

335.4 g/mol

IUPAC Name

4-[5-(2,6-dimethylanilino)imidazo[2,1-b][1,3]thiazol-6-yl]phenol

InChI

InChI=1S/C19H17N3OS/c1-12-4-3-5-13(2)16(12)20-18-17(14-6-8-15(23)9-7-14)21-19-22(18)10-11-24-19/h3-11,20,23H,1-2H3

InChI Key

BOTKZOALQIUDCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)O

Origin of Product

United States

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